An In-Depth Technical Guide to 5-Bromo-6-chloropyrazin-2-ol: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 5-Bromo-6-chloropyrazin-2-ol: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 5-Bromo-6-chloropyrazin-2-ol. As a senior application scientist, this document is structured to deliver not just technical data, but also to provide insights into the practical application and chemical rationale behind the use of this versatile heterocyclic compound in medicinal chemistry.
Introduction: The Strategic Importance of Halogenated Pyrazines
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with pyrazine derivatives being of particular interest due to their prevalence in biologically active molecules. 5-Bromo-6-chloropyrazin-2-ol is a strategically important building block, offering multiple reaction sites for chemical modification. Its unique arrangement of a hydroxyl group and two different halogen atoms on an electron-deficient pyrazine ring allows for selective and sequential chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. The pyrazine core itself is a key pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents[1].
Chemical Structure and Physicochemical Properties
The structure of 5-Bromo-6-chloropyrazin-2-ol features a pyrazine ring substituted with a bromine atom at position 5, a chlorine atom at position 6, and a hydroxyl group at position 2. This compound exists in tautomeric equilibrium with its keto form, 5-bromo-6-chloro-1H-pyrazin-2-one[2]. The presence of the electron-withdrawing nitrogen atoms in the pyrazine ring, coupled with the inductive effects of the halogen and oxygen substituents, significantly influences the molecule's reactivity.
Structural Information
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IUPAC Name: 5-bromo-6-chloropyrazin-2-ol
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CAS Number: 913282-74-3[3]
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Canonical SMILES: C1=NC(=C(NC1=O)Cl)Br[2]
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InChI Key: DETUORWCDWYCHL-UHFFFAOYSA-N[2]
Physicochemical Data
While experimentally determined physicochemical data for 5-Bromo-6-chloropyrazin-2-ol is not extensively reported in the literature, data for the closely related compound 5-bromo-2-chloropyrazine provides some context, with a reported boiling point of 208.1 °C and a density of 1.86 g/cm³[5]. It is important to note that the presence of the hydroxyl group in the target molecule will significantly alter its properties, likely increasing its melting point and affecting its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrClN₂O | [2][3][4] |
| Molecular Weight | 209.43 g/mol | [3][4] |
| Physical State | Reported as a pale beige solid. | [3] |
| Melting Point | Not available in cited literature. | |
| Boiling Point | Not available in cited literature. | |
| Solubility | Not available in cited literature. | |
| Predicted XlogP | 1.0 | [3] |
Spectroscopic Characterization
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¹H NMR: A single proton signal would be expected for the hydrogen atom on the pyrazine ring. The chemical shift of this proton would be influenced by the surrounding electronegative atoms.
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¹³C NMR: Four distinct carbon signals corresponding to the carbons of the pyrazine ring would be anticipated.
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IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the pyrazinone tautomer, the C=O stretch of the pyrazinone tautomer, and C-N and C-X (C-Br, C-Cl) bond vibrations.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Predicted m/z values for various adducts have been calculated, for instance, [M+H]⁺ at 208.91118 and [M-H]⁻ at 206.89662[3].
For the related compound, 5-Bromo-6-chloropyrazin-2-amine, HNMR and LCMS data are available from commercial suppliers, which can serve as a useful reference[6][7].
Reactivity and Synthetic Applications
The synthetic utility of 5-Bromo-6-chloropyrazin-2-ol stems from the differential reactivity of its functional groups. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), while the carbon-halogen bonds provide handles for palladium-catalyzed cross-coupling reactions.
Chemical Reactivity Workflow
Caption: Reactivity pathways of 5-Bromo-6-chloropyrazin-2-ol.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl[8][9]. This differential reactivity can be exploited to selectively react at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds.
Plausible Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on standard methods for Suzuki-Miyaura reactions with similar halogenated heterocycles[8][9].
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Preparation: To a flame-dried Schlenk flask, add 5-Bromo-6-chloropyrazin-2-ol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).
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Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient pyrazine ring is activated towards nucleophilic attack. The chlorine atom, being more electronegative and at a position flanked by two nitrogen atoms, can be a target for nucleophilic displacement, particularly under forcing conditions or after the more reactive C-Br bond has been functionalized. Recent studies suggest that many SₙAr reactions on heterocycles may proceed through a concerted mechanism rather than the traditionally taught two-step addition-elimination pathway[10].
Application in Drug Discovery: A Scaffold for SHP2 Inhibitors
A significant application of pyrazine derivatives, including those accessible from 5-Bromo-6-chloropyrazin-2-ol, is in the development of inhibitors for the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a key signaling protein, and its hyperactivity is implicated in various cancers and developmental disorders[11]. Allosteric inhibitors that bind to and stabilize the auto-inhibited conformation of SHP2 have emerged as a promising therapeutic strategy[11][12].
Numerous studies have reported the design, synthesis, and biological evaluation of pyrazine-based SHP2 inhibitors[11][12][13]. These inhibitors often feature a substituted pyrazine core that makes crucial interactions within the allosteric binding pocket of the SHP2 protein[2][14]. 5-Bromo-6-chloropyrazin-2-ol serves as an ideal starting material for the synthesis of such compounds, where the bromine and chlorine atoms can be sequentially replaced to introduce the necessary pharmacophoric elements for potent and selective SHP2 inhibition.
Illustrative Synthetic Pathway to a Pyrazine-Based Core
Caption: A general synthetic route to SHP2 inhibitor cores.
Safety and Handling
5-Bromo-6-chloropyrazin-2-ol is classified as hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[3][12]. The signal word for this chemical is "Warning"[3][12].
Recommended Handling Precautions:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust, fumes, or vapors. If dust formation is likely, use a particle respirator[12].
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a dry, cool, and well-ventilated place[3][6].
Conclusion
5-Bromo-6-chloropyrazin-2-ol is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its key attributes, including the presence of multiple, differentially reactive sites on an electron-deficient heterocyclic core, make it an invaluable tool for the construction of complex molecules. The demonstrated utility of the pyrazine scaffold in the development of potent and selective SHP2 inhibitors highlights the importance of intermediates like 5-Bromo-6-chloropyrazin-2-ol in the ongoing quest for novel therapeutics. While detailed experimental data for this specific compound remains somewhat scarce, its chemical logic and reactivity can be confidently inferred from related structures, providing a solid foundation for its application in research and development.
References
- Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. (URL not available)
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Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors. PubMed. [Link]
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Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PMC - NIH. [Link]
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Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. PubMed. [Link]
-
Design, Synthesis and Biological Activity Evaluation of Pyrazine SHP2 Inhibitors. ResearchGate. [Link]
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5-bromo-6-chloropyrazin-2-ol (C4H2BrClN2O) - PubChemLite. PubChem. [Link]
- 5-BROMO-6-CHLOROPYRAZIN-2-OL 化学图谱 - 化学云数据库. (URL not available)
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Exploring 5-Bromo-2-Chloropyrazine: A Key Pharmaceutical Intermediate. Autech Industry Co., Limited. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
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Exploring 5-Bromo-2-Chloropyrazine: A Key Pharmaceutical Intermediate. Autech Industry Co., Limited. [Link]
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Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
- Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
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Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
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